
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate
Overview
Description
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its common name, "chromone derivative," and has been synthesized using different methods.
Scientific Research Applications
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, the compound has been shown to exhibit significant anti-cancer activity against different cancer cell lines. In pharmacology, the compound has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, the compound has been used as a precursor for the synthesis of various metal complexes.
Mechanism of Action
The exact mechanism of action of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. The compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate has significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, the compound has been shown to cross the blood-brain barrier, making it a potential drug delivery system for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. The compound also exhibits significant anti-cancer activity, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions related to (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate. One of the future directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the development of more water-soluble derivatives of the compound, which can make it easier to work with in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in different fields.
Synthesis Methods
The synthesis of (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate has been reported using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1-naphthaldehyde with thiourea to form 2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinecarbothioamide. This intermediate is then reacted with ethyl cyanoacetate to form the final product, (E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate.
properties
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c19-18(26)21-20-10-12-6-2-4-8-15(12)25-17(23)13-9-11-5-1-3-7-14(11)24-16(13)22/h1-10H,(H3,19,21,26)/b20-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTMINWHYLUIKH-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=NNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327826 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-((2-carbamothioylhydrazono)methyl)phenyl 2-oxo-2H-chromene-3-carboxylate | |
CAS RN |
403830-16-0 | |
| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2909040.png)
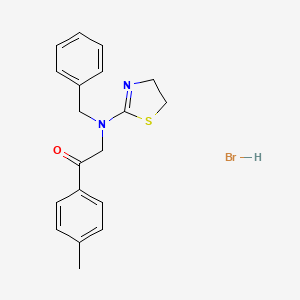



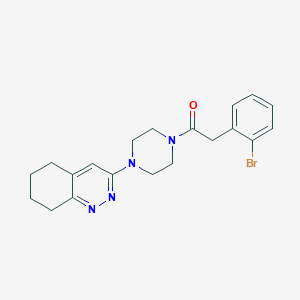
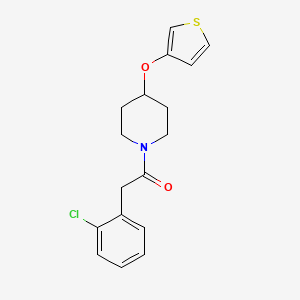
![2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2909050.png)
![Benzyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate](/img/structure/B2909051.png)
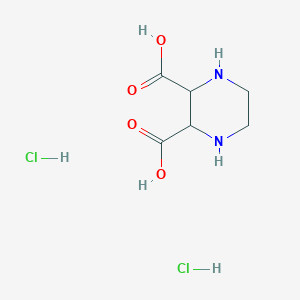
![2-(3-(1H-pyrazol-1-yl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2909056.png)
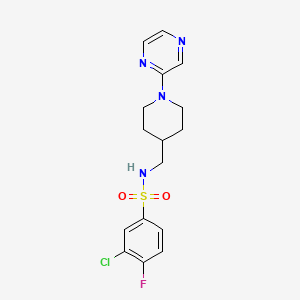
![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)